

# 4-Nitrophthalic acid IUPAC name and structure

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## Compound of Interest

Compound Name: 4-Nitrophthalic acid

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An In-depth Technical Guide to **4-Nitrophthalic Acid**

## Introduction

**4-Nitrophthalic acid**, a significant organic compound, serves as a crucial intermediate in various synthetic processes. With the chemical formula  $C_8H_5NO_6$ , its molecular structure features a benzene ring substituted with two adjacent carboxylic acid groups and a nitro group. [1][2] This unique arrangement of functional groups makes it a versatile precursor in the synthesis of pharmaceuticals, dyes, and polymers.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

## IUPAC Name and Chemical Structure

- IUPAC Name: 4-nitrobenzene-1,2-dicarboxylic acid[3][4]
- Synonyms: 4-Nitro-1,2-benzenedicarboxylic acid, p-Nitrophthalic acid[2][3]
- CAS Number: 610-27-5[2][3]

The structure consists of a phthalic acid molecule with a nitro group ( $NO_2$ ) attached to the fourth carbon of the benzene ring.

## Physicochemical Properties

**4-Nitrophthalic acid** is typically a light yellow to beige crystalline powder.[1][2] A summary of its key quantitative data is presented below for easy reference.

**Table 1: General and Physical Properties of 4-Nitrophthalic Acid**

Property	Value	Reference
Molecular Formula	C8H5NO6	[2]
Molecular Weight	211.13 g/mol	[2]
Appearance	Light yellow to beige crystalline powder	[1][2]
Melting Point	162 - 165 °C	[2]
Boiling Point	459.5 °C at 760 mmHg	[5][6]
Solubility in Water	Very soluble (880 g/L at 20 °C)	[2][5]
pKa	2.13	[2]
LogP	1.51440	[5]

**Table 2: Spectroscopic Data of 4-Nitrophthalic Acid**

Spectroscopic Technique	Characteristic Peaks/Signals	Reference
Infrared (IR) Spectroscopy	Spectra available, characteristic absorptions for O-H, C=O, C=C (aromatic), and N-O stretching are expected.	[3][7]
<sup>1</sup> H NMR Spectroscopy	Spectra available, signals corresponding to the aromatic protons and the acidic protons of the carboxylic acids would be observed.	[8][9]
<sup>13</sup> C NMR Spectroscopy	Spectra available, signals for the aromatic carbons, the carboxyl carbons, and the carbon attached to the nitro group would be present.	[10]
Mass Spectrometry	Spectra available, the molecular ion peak and fragmentation patterns can be analyzed.	[10]

## Experimental Protocols: Synthesis of 4-Nitrophthalic Acid

**4-Nitrophthalic acid** can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale preparations.

### Synthesis from 4-Nitrophthalimide

This method involves the hydrolysis of 4-nitrophthalimide.[11]

Materials:

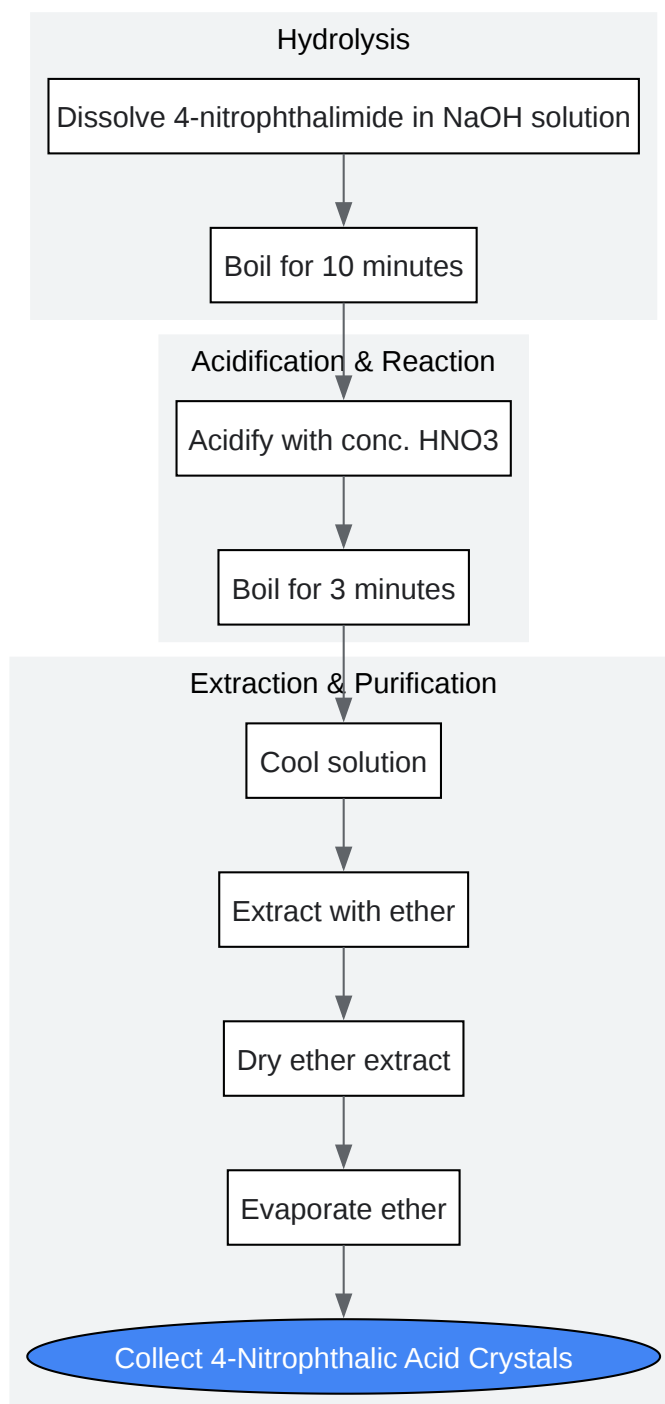
- 4-nitrophthalimide
- Sodium hydroxide (NaOH)
- Concentrated nitric acid ( $\text{HNO}_3$ , sp. gr. 1.42)
- Water
- Alcohol-free ether
- Anhydrous sodium sulfate

Procedure:

- Prepare a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 cc of water.
- Add 80 g (0.416 mole) of 4-nitrophthalimide to the NaOH solution.
- Heat the mixture to boiling and maintain a gentle boil for ten minutes.
- Acidify the solution to a barely acidic state (to litmus) using concentrated nitric acid. Note the color change from red to dirty brown, and then to pale yellow upon acidification.[\[11\]](#)
- Add an additional 70 cc (1.1 moles) of concentrated nitric acid.
- Boil the solution for another three minutes.
- Cool the solution to below room temperature and transfer it to a 1-liter separatory funnel.
- Extract the aqueous solution with two 300-cc portions of alcohol-free ether.
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Distill the ether until solid begins to separate.
- Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

- The resulting white crystals of **4-nitrophthalic acid** are collected. The reported yield is 85–87 g (96–99% of the theoretical quantity) with a melting point of 163–164 °C.[\[11\]](#)

## Workflow for Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalimide



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Caption: Synthesis workflow of **4-Nitrophthalic Acid**.

## Synthesis from 4-Nitrophthalonitrile

This method provides a high-yield, green chemistry approach using an ionic liquid.[12]

Materials:

- 4-nitrophthalonitrile
- [bmim]HSO<sub>4</sub> (1-butyl-3-methylimidazolium hydrogen sulfate) ionic liquid
- Water
- Crushed ice
- Diethyl ether

Procedure:

- Dissolve 4-nitrophthalonitrile (2 mmol) in 5 ml of [bmim]HSO<sub>4</sub> ionic liquid.
- Heat the reaction mixture at 60-65 °C for 1-3 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water containing crushed ice to precipitate the product.
- Collect the precipitate by filtration and dry it. The yield is reported to be greater than 90%.[12]
- To recover the ionic liquid, concentrate the filtrate under a vacuum, wash it twice with diethyl ether, and then concentrate again under a high vacuum. Approximately 95% of the ionic liquid can be recovered and reused.[12]

## Applications in Drug Development and Other Industries

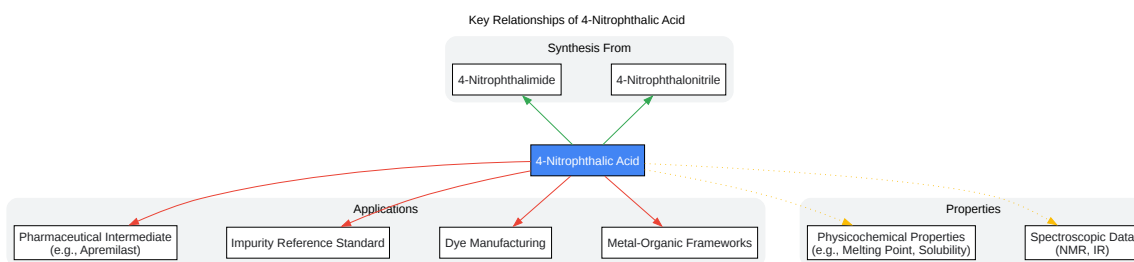
**4-Nitrophthalic acid** is a valuable intermediate in the pharmaceutical industry.[13]

- **Pharmaceutical Intermediate:** It is notably used in the synthesis of Apremilast, a medication for treating inflammatory conditions like psoriasis and psoriatic arthritis.[13]
- **Impurity Reference Standard:** In pharmaceutical quality control, it serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in final drug products.[13]
- **Dye Manufacturing:** The compound is also utilized in the production of various dyes.[14]
- **Metal-Organic Frameworks (MOFs):** It has been used in the preparation of 2D homochiral inorganic-organic frameworks.[15][16]

## Safety and Handling

**4-Nitrophthalic acid** is considered a hazardous substance and requires careful handling.[17]

- **Hazards:** It can cause skin, eye, and respiratory system irritation.[1][17] Accidental ingestion may be harmful.[17] It is a combustible solid and dust clouds may form an explosive mixture with air.[17]
- **Personal Protective Equipment (PPE):** When handling, it is crucial to wear appropriate PPE, including gloves, protective clothing, and eye protection.[1]
- **Storage:** Store in a clean, dry, and cool place, away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[1][18]
- **First Aid:** In case of skin contact, wash with soap and plenty of water.[19] For eye contact, rinse thoroughly with water for at least 15 minutes.[19] If inhaled, move the person to fresh air.[19] If swallowed, rinse the mouth with water.[19] In all cases of exposure, it is advisable to consult a physician.[19]



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Caption: Core aspects of **4-Nitrophthalic Acid**.

## Conclusion

**4-Nitrophthalic acid** is a cornerstone intermediate with significant utility in both industrial and research settings. Its well-defined chemical properties and versatile reactivity make it indispensable, particularly in the pharmaceutical sector for the synthesis of complex active ingredients and for maintaining stringent quality control standards. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective application.

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